molecular formula C9H10O B118314 2-Indanol CAS No. 4254-29-9

2-Indanol

Cat. No. B118314
CAS RN: 4254-29-9
M. Wt: 134.17 g/mol
InChI Key: KMGCKSAIIHOKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05180741

Procedure details

3.0 g of 4-bromo-2-indanol (RS), 60 ml of tetrahydrofuran, 1.6 g of anhydrous sodium carbonate and 0.28 g of palladium at 10% on active charcoal are agitated for 5 minutes. A solution of 1.36 g of sodium hypophosphite in 8 ml of water is introduced over 10 minutes and the whole is taken to 50° C. for 2 hours. 1.60 g of sodium carbonate is added, then at 50° C. 1.36 g of sodium hypophosphite in 8 ml of water is added drop by drop. The mixture is heated for 3 hours, and after cooling it is filtered. The filtrate is rinsed with isopropyl ether, with methanol, and concentrated to dryness under reduced pressure. The residue is taken up in 150 ml of isopropyl ether and 150 ml of water. After decanting, extraction is carried out with isopropyl ether; the extracts are dried and brought to dryness under reduced pressure. The residue is chromatographed on silica in a hexane-ethyl acetate mixture (7-3) and 1.6 g is obtained, M.p.=69° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([OH:11])[CH2:6]2.C(=O)([O-])[O-].[Na+].[Na+].C.[PH2]([O-])=O.[Na+]>O.[Pd].O1CCCC1>[CH2:4]1[C:3]2[C:7](=[CH:8][CH:9]=[CH:10][CH:2]=2)[CH2:6][CH:5]1[OH:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C2CC(CC2=CC=C1)O
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1.36 g
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling it
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
The filtrate is rinsed with isopropyl ether, with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After decanting
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
the extracts are dried
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica in a hexane-ethyl acetate mixture (7-3)
CUSTOM
Type
CUSTOM
Details
1.6 g is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1C(CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.